molecular formula C16H27N5O2 B6980029 1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea

1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea

Cat. No.: B6980029
M. Wt: 321.42 g/mol
InChI Key: GRCZJSJAHHWBFG-UHFFFAOYSA-N
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Description

1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

1-(1-tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c1-16(2,3)21-10-17-14(20-21)19-15(22)18-13(11-7-8-11)12-6-4-5-9-23-12/h10-13H,4-9H2,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCZJSJAHHWBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)NC(=O)NC(C2CC2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide or chloride in the presence of a base.

    Formation of the Urea Linkage: The urea linkage can be formed by reacting an isocyanate with an amine derivative of the triazole.

    Attachment of the Cyclopropyl and Oxan-2-yl Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require further research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with various derivatives.

    1-(1-Tert-butyl-1,2,4-triazol-3-yl)urea: A simpler derivative without the cyclopropyl and oxan-2-yl groups.

    Cyclopropylurea: A compound with a similar urea linkage but different substituents.

Uniqueness

1-(1-Tert-butyl-1,2,4-triazol-3-yl)-3-[cyclopropyl(oxan-2-yl)methyl]urea is unique due to its combination of a triazole ring, tert-butyl group, cyclopropyl group, and oxan-2-yl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

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